molecular formula C11H11N3O B025870 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 110911-77-8

2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B025870
M. Wt: 201.22 g/mol
InChI Key: LYLCFDRELOUBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it suitable for use in various fields of research.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile is not fully understood. However, it is believed that this compound acts as a potent inhibitor of certain enzymes that are involved in various biochemical pathways.

Biochemical And Physiological Effects

2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been found to have several interesting biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Additionally, this compound has been found to have potential applications in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile in lab experiments include its potent inhibitory properties, its wide range of applications, and its potential for use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and the potential for adverse side effects.

Future Directions

There are several future directions for the study of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile. These include the further investigation of its mechanism of action, the development of new synthetic methods for this compound, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile involves the reaction of 2-ethoxy-3-formylpyrazolo[1,5-a]pyridine with methylamine and potassium cyanide. The reaction is carried out in the presence of a suitable solvent and catalysts.

Scientific Research Applications

2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

properties

CAS RN

110911-77-8

Product Name

2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C11H11N3O/c1-3-15-11-9(7-12)10-6-4-5-8(2)14(10)13-11/h4-6H,3H2,1-2H3

InChI Key

LYLCFDRELOUBFR-UHFFFAOYSA-N

SMILES

CCOC1=NN2C(=CC=CC2=C1C#N)C

Canonical SMILES

CCOC1=NN2C(=CC=CC2=C1C#N)C

synonyms

Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-ethoxy-7-methyl- (9CI)

Origin of Product

United States

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